(R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions and processes used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
The molecular structure is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This includes studying properties like solubility, melting point, boiling point, acidity or basicity (pH), and reactivity with other substances .Scientific Research Applications
Transition-Metal Complexes and Catalytic Oxidation
Transition-metal complexes have significant implications in industrial processes, including the catalytic oxidation of cyclohexane into adipic acid and the preparation of terephthalic acid from p-xylene. These complexes, involving ligands such as (R)-3-Tert-butoxycarbonylamino-3-cyclohexyl-propionic acid, play a crucial role in homolytic and heterolytic chemistry, facilitating the development of new catalysts for C–C bond cleavage by dioxygen and epoxidations by H2O2. Innovations in biomimetic oxidations and metal-free systems are also highlighted, showcasing the versatility of these complexes in fine chemical synthesis (Brégeault, 2003).
Stereocontrolled Synthesis
The compound serves as a building block in the stereocontrolled synthesis of complex molecules, demonstrating its utility in practical and efficient synthetic methodologies. For instance, the synthesis of dipeptide isosteres highlights the compound's role in constructing biologically relevant molecules in a stereocontrolled manner, indicating its importance in peptide chemistry and drug design (Nadin et al., 2001).
Synthesis of Pseudopeptidic Compounds
The synthesis of pseudopeptidic compounds via sequential reactions, including the Ugi reaction followed by Staudinger/aza-Wittig cyclization, underscores the compound's role in the design of novel drug candidates. These methodologies provide access to enantiomerically pure compounds, showcasing the compound's utility in the synthesis of complex molecular architectures for pharmaceutical applications (Lecinska et al., 2010).
Improved Synthetic Methodologies
Advancements in synthetic methodologies for this compound are critical for its application in scientific research. Improved syntheses involving milder and more selective conditions, as well as classical and enzymatic approaches, facilitate the production of this compound in high selectivity. These developments are essential for its widespread use in research and development (Badland et al., 2010).
Chiroptical Properties and Polymer Science
The study of amino acid-derived poly(methylpropargyl ester)s, incorporating this compound, reveals its significance in the field of polymer science. The chiroptical properties of these polymers, indicating one-handed helical structures, are crucial for understanding the relationship between molecular structure and macroscopic properties. This research provides insights into the design of chiral materials with specific optical and mechanical properties (Qu, Sanda, & Masuda, 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
(3R)-3-cyclohexyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-14(2,3)19-13(18)15-11(9-12(16)17)10-7-5-4-6-8-10/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQQQMPMEZFLGD-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1CCCCC1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260606-26-5 |
Source
|
Record name | (3R)-3-{[(tert-butoxy)carbonyl]amino}-3-cyclohexylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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